Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Description
Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
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Biological Activity
Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C20H24N2O3
- Molecular Weight: 336.42 g/mol
- CAS Number: Not readily available in the search results.
The compound features a cyclohexene core substituted with both dimethylamino and methoxy groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Dimethylaminobenzaldehyde, ethyl acetoacetate, and methoxybenzaldehyde.
- Reaction Mechanism: A multi-step process that includes condensation reactions followed by cyclization to form the cyclohexene structure.
- Optimized Conditions: Controlled temperature and pressure to maximize yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 12 | Cell cycle arrest |
HeLa (Cervical) | 10 | Inhibition of mitochondrial function |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of bacteria and fungi. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as antifungal effects against Candida albicans.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pyogenes | 16 µg/mL |
Candida albicans | 64 µg/mL |
Case Studies
-
Study on Anticancer Efficacy:
A study published in Cancer Research examined the effect of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting effective anticancer properties. -
Antimicrobial Evaluation:
Research conducted at a university laboratory tested the antimicrobial efficacy of various derivatives of this compound, finding it particularly effective against resistant strains of bacteria, thus highlighting its potential in treating infections caused by multidrug-resistant organisms.
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-5-29-24(27)23-21(17-8-12-20(28-4)13-9-17)14-18(15-22(23)26)16-6-10-19(11-7-16)25(2)3/h6-13,15,21,23H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFQXICDECPPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.